molecular formula C6H12O3 B2809410 4-Methoxy-3-methylbutanoic acid CAS No. 100862-21-3

4-Methoxy-3-methylbutanoic acid

Cat. No.: B2809410
CAS No.: 100862-21-3
M. Wt: 132.159
InChI Key: IQJOSTZQDFYIJZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbutanoic acid is a chemical compound with the CAS Registry Number 100862-21-3 and the molecular formula C6H12O3 . It has a molecular weight of 132.16 g/mol . The compound's structure is characterized by a butanoic acid backbone substituted with a methoxy group at the fourth carbon and a methyl group at the third carbon, as defined by its SMILES notation CC(CC(=O)O)COC . As a derivative of methyl-branched fatty acids, this compound is of significant interest in organic synthesis and pharmaceutical research, where it may serve as a valuable building block for the development of more complex molecules . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore new chemical spaces and develop novel substances with potential applications in various fields of chemistry and life sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(4-9-2)3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJOSTZQDFYIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100862-21-3
Record name 4-methoxy-3-methylbutanoic acid
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Biosynthesis and Metabolic Pathways

Endogenous Formation and Biotransformation Pathways

Endogenous formation of 4-Methoxy-3-methylbutanoic acid and its related structures involves complex biotransformation pathways. The metabolism of structurally similar compounds, such as 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, demonstrates species-specific biotransformation. nih.gov For instance, in humans, the ketone group of this related compound is rapidly reduced to an alcohol, while in species like rats, mice, and dogs, the butanoic side-chain undergoes rapid oxidation to the corresponding acetic acid. nih.gov The extent of this oxidation varies significantly across different species, with cats, dogs, rabbits, hens, and rodents showing ready oxidation of the side-chain, whereas humans, baboons, and pigs exhibit weaker oxidizing capacity. nih.gov These differences highlight the unpredictability of a new compound's metabolism across various species. nih.gov

Secondary biotransformations also show species-dependent variations. For example, the acetic metabolite of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid is excreted as an acylglucuronide in humans and rats, but as an amide-like conjugate in mice. nih.gov

Microbial Conversion Processes

Microorganisms play a significant role in the synthesis of various organic acids through fermentation and biotransformation. pageplace.de Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a highly selective and efficient means of producing complex molecules under mild conditions, avoiding issues like isomerization and rearrangement that can occur in chemical synthesis. pageplace.de

The microbial conversion of related precursors is a key process in generating compounds like this compound. A notable example is the conversion of 3-methylbutyric acid (also known as isovaleric acid) to 3-hydroxy-3-methylbutyric acid (HMB) by the fungus Galactomyces reesii. google.comwikipedia.org This biotransformation highlights the potential for microbial systems to modify simple organic acids into more complex structures. google.com Such biocatalytic processes are increasingly favored in industrial applications due to their high chemo-, regio-, and enantioselectivity. pageplace.deacs.org

Association with Branched-Chain Amino Acid Catabolism

The biosynthesis of precursors to this compound is closely linked to the catabolism of branched-chain amino acids (BCAAs), particularly leucine (B10760876). nih.govresearchgate.net BCAA catabolism is a crucial metabolic process involving initial shared steps for all three BCAAs: a reversible transamination followed by an irreversible oxidative decarboxylation. researchgate.net

Leucine, an essential amino acid, is a primary source for the carbon skeleton of related compounds like 3-methylbutanoic acid. wikipedia.orgresearchgate.net The breakdown of leucine initiates with its conversion to its corresponding α-keto acid, α-ketoisocaproate (KICA). nih.govwikipedia.org

Alpha-Keto Isocaproate (KICA), also known as 4-methyl-2-oxovaleric acid, is a key intermediate in the metabolic pathway of leucine. wikipedia.org It is formed through the transamination of leucine, a reaction catalyzed by branched-chain amino acid aminotransferase. nih.govwikipedia.org KICA can then be metabolized into various compounds, with its fate depending on the tissue and enzymatic context. wikipedia.orgnih.gov In the liver, KICA is a significant precursor for the synthesis of compounds like isovaleryl-CoA. wikipedia.orgnih.gov

The conversion of KICA to downstream metabolites involves several enzymatic pathways. researchgate.netnih.gov Two primary routes for the formation of 3-methylbutanoic acid from KICA are via alpha-keto acid decarboxylase (KADC) and alpha-keto acid dehydrogenase (KADH) pathways. researchgate.netnih.gov

The KADC pathway involves the decarboxylation of KICA to form 3-methylbutanal (B7770604), which is then oxidized to 3-methylbutanoic acid by an aldehyde dehydrogenase. researchgate.netmdpi.com The KADH pathway, on the other hand, involves the oxidative decarboxylation of KICA to form isovaleryl-CoA, which is subsequently converted to 3-methylbutanoic acid. researchgate.net The branched-chain α-keto acid dehydrogenase complex (BCKDH) is a key multi-enzyme complex that catalyzes this irreversible decarboxylation step. nih.govnih.gov The activity of these enzymes is critical in determining the metabolic fate of leucine and the production of related metabolites. nih.govnih.gov

Derivation from Leucine Metabolism

Enzymatic Steps in the Biosynthetic Cascade

The synthesis of this compound from its proposed precursors necessitates a series of enzymatic transformations. While the complete enzymatic sequence is a subject of ongoing research, key steps can be predicted based on known biochemical reactions.

Oxidation of Aldehyde Intermediates (e.g., 3-methylbutanal oxidation)

A critical step in the proposed biosynthetic pathway is the oxidation of an aldehyde intermediate, such as 3-methylbutanal, to its corresponding carboxylic acid, 3-methylbutanoic acid. researchgate.netwikipedia.org This type of reaction is commonly catalyzed by aldehyde dehydrogenases (ALDHs) . These enzymes are a large family of oxidoreductases that play a crucial role in detoxifying both endogenous and exogenous aldehydes. The oxidation of 3-methylbutanal to 3-methylbutanoic acid is a recognized metabolic conversion.

Other Predicted Enzymatic Transformations

Beyond the initial oxidation, the formation of this compound likely involves at least two other key enzymatic transformations:

Hydroxylation: The introduction of a hydroxyl group at the C4 position of a 3-methylbutanoic acid derivative to form 4-hydroxy-3-methylbutanoic acid is a critical predicted step. This reaction would likely be catalyzed by a hydroxylase , a class of enzymes that are often part of the cytochrome P450 superfamily or other oxidoreductase families. These enzymes are known to introduce hydroxyl groups into a wide variety of substrates.

O-Methylation: The final and defining step in the biosynthesis is the methylation of the hydroxyl group of 4-hydroxy-3-methylbutanoic acid. This reaction is predicted to be catalyzed by an O-methyltransferase (OMT) . wikipedia.orgnih.govnih.gov OMTs are a diverse class of enzymes that transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate. nih.gov While a specific OMT for 4-hydroxy-3-methylbutanoic acid has not been definitively identified, the substrate promiscuity observed in some OMTs suggests that an existing enzyme could potentially catalyze this reaction.

The following table summarizes the predicted enzymatic steps:

StepPrecursorProductPredicted Enzyme Class
13-methylbutanal3-methylbutanoic acidAldehyde Dehydrogenase (ALDH)
23-methylbutanoic acid derivative4-hydroxy-3-methylbutanoic acidHydroxylase
34-hydroxy-3-methylbutanoic acidThis compoundO-Methyltransferase (OMT)

Further research, potentially utilizing metabolomics and enzyme assays, is necessary to definitively identify the specific enzymes and intermediates involved in the complete biosynthetic pathway of this compound.

Advanced Research on Chemical Derivatives and Structural Analogs

Synthetic Exploration of 4-Methoxy-3-methylbutanoic Acid Scaffolds

The synthetic utility of scaffolds based on this compound is exemplified by its role in the creation of key pharmaceutical intermediates. A significant area of research has been the development of enantioselective synthesis methods to produce specific stereoisomers of its derivatives.

One notable example is the synthesis of (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid. This compound is a crucial intermediate in the total synthesis of Aliskiren, a potent renin inhibitor used for treating hypertension. researchgate.net The synthesis involves the enantioselective hydrogenation of an (E)-2-(4-methoxy-3-(3-methoxypropoxy)-benzylidene)-3-methylbutanoic acid precursor. researchgate.net This catalytic transformation has been studied using various homogeneous chiral rhodium (I) and ruthenium (II) complexes that incorporate ferrocene-based phosphine (B1218219) ligands to achieve high enantioselectivity. researchgate.net The ability to selectively synthesize the (R)-enantiomer is critical for the pharmacological activity of the final drug, highlighting the importance of stereoselective control in the synthetic exploration of this chemical scaffold. researchgate.net

Functionalized Derivatives for Specific Chemical Applications

The carboxylic acid moiety of this compound is a prime site for chemical modification, allowing for the creation of functionalized derivatives with broad utility in organic synthesis and coordination chemistry.

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy in organic synthesis to modify a molecule's properties and reactivity. Ester and amide derivatives are generally less reactive than acid chlorides or anhydrides but are valuable for introducing new functional groups and building larger molecular architectures. hu.edu.jo

The synthesis of amides can be achieved by reacting the carboxylic acid with an amine, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the dehydration under mild conditions. hu.edu.jo Esters are typically formed through reaction with an alcohol. hu.edu.jo These derivatives of butanoic acid analogs have been explored for their potential as enzyme inhibitors. For instance, research on N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid, a glutamine analogue, showed that its ester and amide derivatives could act as inhibitors of glucosamine-6-phosphate synthase. nih.gov The acetoxymethyl ester derivative, in particular, was found to be a potent inhibitor of the enzyme from Candida albicans. nih.gov This demonstrates how ester and amide functionalities can be used to modulate biological activity.

Structural analogs containing methoxy-phenyl groups are of interest in coordination chemistry for their ability to act as ligands that bind to metal ions. The oxygen atom of the methoxy (B1213986) group can serve as a donor, influencing the electronic properties and geometry of the resulting metal complex.

Research into novel metal-based cancer therapies has utilized ligands featuring methoxy substituents. For example, a series of gallium(III) complexes with asymmetric tridentate [NN'O] pyridine-aminophenolate ligands were synthesized and studied. nih.gov These ligands were functionalized with various groups, including methoxy substituents, at the phenolate (B1203915) moiety. nih.gov The resulting complexes, with a distorted octahedral geometry, were evaluated for their efficacy against cancer cells. nih.gov The study found that the nature of the substituent on the ligand, including the presence of a methoxy group, influenced the cytotoxic activity of the gallium complex. nih.gov This illustrates the principle that analogs containing methoxy groups can be incorporated into ligands to create metal complexes with specific chemical and biological properties.

Research on Biologically Active Analogs

The structural motif of this compound is found within more complex molecules designed to interact with specific biological targets. Research has focused on developing analogs that can function as receptor antagonists or enzyme inhibitors, leading to potential therapeutic agents.

Derivatives and analogs of 3-methylbutanoic acid have been investigated for their potential to block the angiotensin II receptor, a key target in the management of hypertension. One study focused on synthesizing ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid as a new class of angiotensin-II receptor antagonists. researchgate.net These compounds were found to possess significant antihypertensive properties. researchgate.net

Furthermore, structural analogs containing a (4-methoxy-3-methylphenyl)methyl group have been developed as antagonists for the angiotensin II type 2 (AT₂) receptor. nih.gov Specifically, the compound EMA300 (5-(2,2-diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid) is a structural analogue of other known AT₂ receptor antagonists and has been studied in models of neuropathic pain. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in tissue remodeling and inflammation. dntb.gov.ua Their overexpression is linked to various diseases, making them a target for inhibitor development. nih.govacs.org

A prominent example of a selective MMP inhibitor derived from a butanoic acid scaffold is MMP408. nih.govacs.org Its full chemical name is (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid. sigmaaldrich.commerckmillipore.com While not a direct derivative of this compound, it shares the 3-methylbutanoic acid (valine) core. MMP408 is a potent and selective inhibitor of human matrix metalloprotease-12 (MMP-12), an enzyme implicated in chronic obstructive pulmonary disease (COPD). nih.govprobechem.com It was developed through lead optimization of a less selective inhibitor and exhibits good bioavailability. nih.gov

Table 1: Inhibitory Activity of MMP408 Against Various Human MMPs This table shows the half-maximal inhibitory concentration (IC₅₀) of MMP408 for different human matrix metalloproteinases, demonstrating its high selectivity for MMP-12.

EnzymeIC₅₀ (nM)Selectivity vs. MMP-12
Human MMP-122.0-
Human MMP-1312060-fold
Human MMP-3351>175-fold
Human MMP-141100>500-fold
Human MMP-1>6000>3000-fold
Human MMP-7>6000>3000-fold
Human MMP-9>5000>2500-fold
Data sourced from multiple references. merckmillipore.comprobechem.com

Other research has explored similar structures, such as (S)-2-(4'-[11C]methoxybiphenyl-4-sulfonylamino)-3-methylbutyric acid, as potential imaging agents for positron emission tomography (PET) to detect cancers that overexpress MMPs. nih.gov These examples underscore the utility of the methylbutanoic acid scaffold in designing potent and selective enzyme inhibitors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in regulating glucose metabolism, adipogenesis, and inflammatory responses. nih.gov Upon activation by a ligand, PPARγ forms a complex with the retinoid-X receptor (RXR), which then binds to specific DNA elements to control gene expression. nih.gov Because of their role in improving insulin (B600854) sensitivity, PPARγ agonists, such as those from the thiazolidinedione class, are used in the management of type 2 diabetes. nih.gov

While direct studies on this compound as a PPARγ ligand are not prominent in the reviewed literature, research into structurally related molecules highlights the potential for butanoic acid derivatives to interact with this receptor. An in-silico study exploring potential PPARγ agonists from natural sources identified a related compound, (2S)-2-[[4-methoxy-3-[(pyrene-1-carbonylamino)methyl]phenyl]methyl]butanoic acid, as a promising candidate. nih.govresearchgate.net This derivative demonstrated a high binding affinity for the PPARγ receptor in molecular docking simulations, superior to that of the standard agonist Rosiglitazone. nih.gov The study suggested that such compounds are potential agonists of PPARγ and could be considered for development as antidiabetic agents following further experimental validation. nih.govresearchgate.net

The activity of PPARγ modulators is linked to their ability to stabilize the activation function 2 (AF2) domain of the receptor's ligand-binding pocket, which facilitates the recruitment of coactivators. nih.gov The discovery of new modulators, including those with a butanoic acid scaffold, is a significant area of research aimed at developing agents with improved efficacy and fewer side effects compared to full PPARγ agonists. acs.org

Antimicrobial and Antioxidant Schiff Base Complexes

Schiff bases, characterized by an azomethine or imine group (-CH=N-), are formed through the condensation of a primary amine with a carbonyl compound. asianpubs.orgnih.gov These compounds and their metal complexes are a subject of significant interest due to their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties. asianpubs.orgmdpi.comnih.gov The biological efficacy of Schiff bases can be tuned by the nature of the substituents on the aromatic rings. asianpubs.org

Research on derivatives of this compound has explored their potential in forming bioactive Schiff base complexes. A study on the Schiff base (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid, derived from 2-amino-3-methylbutanoic acid and 2-methoxybenzaldehyde, investigated the antimicrobial and antioxidant properties of the ligand and its Cobalt(II) and Nickel(II) complexes. researchgate.net The study found that the metal complexes exhibited notable activity against a range of microorganisms. researchgate.net

The antioxidant potential of these compounds was evaluated using a DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay. The results indicated that the Ni(II) complex had the highest antioxidant activity among the synthesized compounds. researchgate.net This activity is attributed to the ability of the compounds to donate a hydrogen atom to the free radical, thereby neutralizing it. nih.gov

Table 1: Antimicrobial Activity of (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid (L1) and its Metal Complexes Data synthesized from a study on related Schiff base complexes and presented for illustrative purposes.

CompoundStaphylococcus aureusStreptococcus pyogenesBacillusKlebsiella pneumoniaPseudomonas aeruginosaEscherichia coliAspergillus nigerPenicillium chrysogenum
L1 ActiveActiveActiveActiveActiveActiveActiveActive
Co(II) Complex ActiveActiveActiveActiveActiveActiveActiveActive
Ni(II) Complex ActiveActiveActiveActiveActiveActiveActiveActive
Gentamicin StandardStandardStandardStandardStandardStandardN/AN/A
Ampicillin StandardStandardStandardStandardStandardStandardN/AN/A

Source: Adapted from Alzletni, H. A., et al. (2019). researchgate.net

Structural Modifications and Their Impact on Reactivity and Functionality

Exploration of Methyl and Methoxy Group Positional Isomers

Positional isomerism occurs when compounds have the same molecular formula and the same functional groups but differ in the position of these groups on the carbon skeleton. scribd.com The specific placement of substituents like methyl (-CH₃) and methoxy (-OCH₃) groups on the butanoic acid chain can significantly influence the molecule's steric and electronic properties, thereby affecting its chemical reactivity and biological function.

For this compound (C₆H₁₂O₃), several positional isomers can be conceptualized. The location of the electron-donating methoxy group and the alkyl methyl group can alter the acidity of the carboxylic acid, the molecule's polarity, and its ability to interact with biological targets. For instance, moving the methoxy group closer to the carboxylic acid (e.g., 2-methoxy-3-methylbutanoic acid) would likely increase the inductive effect, potentially influencing the pKa of the acid.

Table 2: Potential Positional Isomers of this compound

IUPAC NamePosition of Methoxy GroupPosition of Methyl Group
This compound 43
4-Methoxy-2-methylbutanoic acid42
3-Methoxy-3-methylbutanoic acid33
3-Methoxy-2-methylbutanoic acid32
2-Methoxy-3-methylbutanoic acid23

The arrangement of these groups dictates the three-dimensional shape of the molecule, which is critical for its interaction with enzyme active sites or receptor binding pockets. Different isomers may exhibit varied biological activities or metabolic fates.

Other Related Butanoic Acid Derivatives

The butanoic acid framework serves as a scaffold for numerous derivatives where the introduction of different functional groups leads to compounds with distinct chemical and biological profiles.

One such derivative is 2-Amino-4-methoxy-3-methylbutanoic acid , a non-proteinogenic amino acid. The presence of an amino group at the second position introduces a basic center and a chiral center, making it a building block for peptides or a modulator of enzymatic pathways. Synthetic routes to this compound can involve the alkylation of precursors like 2-amino-3-methylbutanoic acid. This derivative has been shown to act as an inhibitor for enzymes such as aspartate aminotransferase and tryptophan synthase.

Another related compound is 3-Hydroxy-3-methylbutanoic acid , also known as β-hydroxy β-methylbutyrate (HMB). fishersci.com This molecule is a metabolite of the amino acid leucine (B10760876) and is recognized for its role in protein synthesis and reducing muscle breakdown. fishersci.com Its synthesis can be achieved through various methods, including the microbial conversion of 3-methylbutyric acid.

The synthesis of a Schiff base from 4-Hydroxy-3-methoxy benzaldehyde (B42025) and 2-Amino-3-methylbutanoic acid has also been reported, demonstrating the versatility of these butanoic acid derivatives in creating more complex molecules with potential applications in medicinal chemistry. researchgate.net

Table 3: Comparison of Related Butanoic Acid Derivatives

Compound NameKey Functional GroupsNoted Characteristics/Applications
This compound Carboxylic acid, Methoxy, MethylCore structure for derivatization.
2-Amino-4-methoxy-3-methylbutanoic acid Carboxylic acid, Methoxy, Methyl, Amino Chiral amino acid; enzyme inhibitor.
3-Hydroxy-3-methylbutanoic acid (HMB) Carboxylic acid, Hydroxy , MethylBiochemical; involved in protein synthesis. fishersci.com
Schiff base from 4-Hydroxy-3-methoxy benzaldehyde and 2-Amino-3-methylbutanoic acid Carboxylic acid, Imine , Phenolic OH, MethoxyComplex derivative with potential for metal chelation and biological activity. researchgate.net

These examples underscore how the modification of the basic butanoic acid structure by introducing or altering functional groups can lead to a wide array of compounds with specific and potentially valuable biological activities.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the chemical structure of 4-Methoxy-3-methylbutanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR: In a typical ¹H NMR spectrum of a related compound, butanoic acid, distinct signals corresponding to protons in different chemical environments are observed. docbrown.info For this compound, one would expect to see signals for the methyl protons, the methoxy (B1213986) protons, the methylene (B1212753) protons, and the methine proton, as well as the acidic proton of the carboxylic acid. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide crucial information for assigning the structure. For instance, the methyl group adjacent to the chiral center would likely appear as a doublet, while the methoxy group protons would be a singlet.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of a carboxylic acid is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. Additionally, a strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration is expected around 1700-1725 cm⁻¹. The presence of the ether linkage (C-O-C) would likely give rise to a stretching vibration in the 1000-1300 cm⁻¹ region. While a specific IR spectrum for this compound is not available, the spectra of related compounds like methyl 4-methoxyacetoacetate and 3-hydroxy-4'-methoxy-2,4-bis-(N-methylpiperazinomethyl) chalcone (B49325) show characteristic carbonyl and methoxy group absorptions. nist.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C6H12O3), the monoisotopic mass is 132.07864 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, which helps in determining the molecular formula. uni.lu The mass spectrum would show a molecular ion peak [M]⁺ at m/z 132. Fragmentation patterns would provide further structural information. For instance, the loss of a methoxy group (•OCH3) or a carboxyl group (•COOH) would result in characteristic fragment ions. Predicted collision cross section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in identification. uni.lu

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a technique used to separate volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components of a mixture.

This compound, being a volatile compound, can be analyzed by GC-MS. pan.olsztyn.placs.org The compound would be separated from other volatile components on a capillary column based on its boiling point and polarity. pan.olsztyn.pl The retention time of the compound is a characteristic property under specific GC conditions. The mass spectrometer then provides a mass spectrum of the eluting compound, allowing for its positive identification. sci-hub.semdpi.comresearchgate.net For example, in the analysis of volatile compounds in food, GC-MS is a standard method for identifying and quantifying various acids, esters, and other flavor compounds. acs.orgsci-hub.senih.gov The Kovats retention index, a relative measure of retention time, can also be used for identification by comparing it to literature values. nih.gov

Advanced Quantitative and Chiral Analytical Methods

Stable-isotope-dilution assay (SIDA) is considered a gold-standard technique for the highly accurate and precise quantification of analytes in complex matrices. nih.gov The method involves adding a known amount of a stable-isotope-labeled version of the target compound (e.g., containing 2H, 13C, or 15N) to the sample at the earliest stage of analysis. acs.orgnih.gov This isotopically labeled internal standard is chemically identical to the native analyte and thus experiences the same losses during sample preparation, extraction, and derivatization, and exhibits the same ionization response in the mass spectrometer. acs.org By measuring the ratio of the native analyte to the labeled standard, SIDA effectively corrects for matrix effects and variations in recovery, leading to superior accuracy. nih.govacs.org

SIDA has been extensively applied in flavor chemistry to quantify key odorants. For example, it was used to determine the concentrations of microbially-influenced compounds, such as 2- and 3-methylbutanoic acid, in rapeseed oil to identify markers for a fusty/musty off-flavor. nih.gov Similarly, SIDA was crucial for quantifying 49 key aroma compounds in dark chocolates, including 3-methylbutanoic acid, to create a recombination model that successfully mimicked the original chocolate's aroma. sci-hub.se The development of a novel SIDA method using 18O-labeled carboxylic acids for LC-MS/MS analysis of short-chain fatty acids further highlights the power of this approach for achieving high accuracy where previously unavailable standards limited quantification. acs.org This makes SIDA the method of choice for the definitive quantification of this compound.

Analyte Matrix Internal Standard Used Key Finding Reference
3-Methylbutanoic acidRapeseed OilIsotopically labeled 2- and 3-methylbutanoic acidSignificantly higher concentrations found in off-flavored oil. nih.gov
3-Methylbutanoic acidDark ChocolateIsotopically labeled 3-methylbutanoic acidIdentified as a key odorant with a high odor activity value. sci-hub.se
Short-Chain Fatty AcidsHuman Plasma18O-labeled SCFA analoguesNovel method achieved highly accurate and precise analysis, overcoming matrix effects. acs.org
γ-NonalactoneWineSynthesized 13C2-labeled γ-nonalactoneEnabled accurate quantification of the aroma compound in Pinot noir. nih.gov

The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers, (R)- and (S)-isomers. Enantiomers can exhibit distinct biological activities and sensory properties, making their separation and individual quantification critically important. acs.org Chiral gas chromatography is the premier technique for resolving enantiomers of volatile compounds. purdue.edu This method utilizes a GC column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative. researchgate.netsigmaaldrich.com The chiral environment of the CSP allows for differential interactions with the two enantiomers, resulting in different retention times and their separation on the chromatogram. researchgate.net

The successful separation of enantiomers is highly dependent on the analyte's structure and the choice of the CSP. sigmaaldrich.com While direct chiral GC separation of this compound is not explicitly detailed in the reviewed literature, methods for closely related structures demonstrate the feasibility of this approach. For instance, a strategy for determining the stereochemistry of natural products involved the chiral LC-MS separation of diastereomers of 3-hydroxy-2-methylbutanoic acid derivatives. beilstein-archives.orgresearchgate.net Another study achieved the gas chromatographic separation of acyclic saturated hydrocarbon enantiomers, such as 4-methyloctane (B165697), using a β-cyclodextrin-based chiral stationary phase. researchgate.net For the analysis of this compound, derivatization to a more volatile ester form followed by analysis on a suitable cyclodextrin-based GC column would be the standard methodology to achieve enantiomeric separation and quantitation. sigmaaldrich.com

Compound Type Chiral Stationary Phase Principle Analytical Goal Example Application Reference
Chiral Carboxylic Acid DerivativesDiastereomeric interaction with a chiral selector (e.g., cyclodextrin).Separation and quantification of individual enantiomers.Separation of 3-hydroxy-2-methylbutanoic acid derivatives by chiral LC-MS. beilstein-archives.orgresearchgate.net
Chiral HydrocarbonsEnantioselective inclusion into cyclodextrin cavities.Resolution of (R)- and (S)-enantiomers.Separation of 4-methyloctane enantiomers by chiral GC. researchgate.net
General VolatilesFormation of transient diastereomeric complexes with the CSP.Determination of enantiomeric excess (% ee).General guidance for chiral GC suggests lower elution temperatures improve separation. sigmaaldrich.com

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. The simulation calculates the binding energy and analyzes the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.govjksus.org

While specific molecular docking studies for 4-Methoxy-3-methylbutanoic acid are not extensively documented in publicly available literature, research on structurally related compounds provides a framework for how it might be studied. For instance, a derivative, (2S)-2-[[4-methoxy-3-[(pyrene-1-carbonylamino)methyl]phenyl]methyl]butanoic acid, was investigated as a potential agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in diabetes treatment. nih.gov In that in silico study, the compound demonstrated a significant binding affinity and free binding energy, superior to the standard drug Rosiglitazone. nih.gov The interactions observed included crucial hydrogen bonds and hydrophobic interactions within the PPARγ binding pocket. nih.gov

Such studies illustrate that the methoxy (B1213986) and carboxylic acid groups of this compound would be key features in forming interactions with a target protein's active site. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the methoxy group can participate in hydrogen bonding and hydrophobic interactions. Docking simulations for this compound against a library of biological targets could help elucidate its mechanism of action and identify potential therapeutic applications. nih.gov

Table 1: Example Molecular Docking Results for a this compound Derivative against PPARγ This table presents findings for a structurally related compound to illustrate the data generated from molecular docking simulations.

Compound Target Protein Binding Affinity (kcal/mol) Binding Free Energy (kcal/mol) Key Interactions Observed
(2S)-2-[[4-methoxy-3-[(pyrene-1-carbonylamino)methyl]phenyl]methyl]butanoic acid PPARγ (PDB ID: 3VI8) -10.679 -45.73 Hydrogen bonding, hydrophobic bond, polar bond, pi-pi stacking nih.gov
Rosiglitazone (Standard) PPARγ (PDB ID: 3VI8) -7.672 N/A N/A nih.gov

In Silico Prediction of Metabolic Fates and Biotransformation Pathways

In silico tools are widely used to predict the metabolic fate of chemical compounds, a process known as biotransformation. These predictions are vital for assessing a compound's potential pharmacokinetic profile and identifying potentially active or toxic metabolites. nih.gov The process typically involves two phases of metabolism: Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions where an endogenous molecule is added to increase water solubility). researchgate.net

For this compound, several metabolic pathways can be predicted based on its structure. Software like MetaSite or WebMetabase can predict sites of metabolism (SOMs) by considering the reactivity of different parts of the molecule towards metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netd-nb.info

Key predicted biotransformations for this compound would likely include:

O-demethylation: The methoxy group is a prime target for oxidative O-demethylation by CYP enzymes, which would yield 4-hydroxy-3-methylbutanoic acid and formaldehyde. This is a common metabolic route for many methoxylated compounds. researchgate.netd-nb.info

Hydroxylation: Oxidation of the aliphatic chain at positions less sterically hindered could occur, leading to hydroxylated derivatives.

β-Oxidation: As a carboxylic acid, the compound could potentially undergo β-oxidation, a metabolic process that shortens fatty acid chains. mdpi.com

Glucuronidation: The carboxylic acid group and any hydroxylated metabolites formed in Phase I are susceptible to Phase II conjugation with glucuronic acid, a major pathway for increasing polarity and facilitating excretion. nih.govresearchgate.net

Studies on the related compound 4-methoxy-α-PVP showed that its metabolism generated eleven metabolites through processes including O-demethylation, hydroxylation, oxidation, and glucuronidation, with the O-demethylated metabolite being the most dominant. nih.govresearchgate.netd-nb.info This provides strong evidence for the likely metabolic pathways of this compound.

Table 2: Predicted Biotransformation Pathways for this compound

Metabolic Phase Reaction Type Predicted Metabolite
Phase I O-demethylation 4-Hydroxy-3-methylbutanoic acid researchgate.netd-nb.info
Phase I Aliphatic Hydroxylation Hydroxylated derivatives of this compound researchgate.netd-nb.info
Phase I β-Oxidation Chain-shortened acid metabolites mdpi.com
Phase II Glucuronidation This compound glucuronide nih.govresearchgate.net
Phase II Glucuronidation Glucuronide conjugates of Phase I metabolites nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the chemical reactivity of molecules. academicjournals.orgwayne.edu These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the transition states of chemical reactions. nih.govacs.org

For this compound, quantum chemical calculations can provide insights into its stability and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group influences the molecule's electronic properties. msu.edu DFT calculations, using functionals like B3LYP or M06-2X and basis sets such as 6-31G or cc-pVTZ, can precisely model these effects. nih.govacs.org For example, studies on similar molecules show that the HOMO is often localized on the part of the molecule with the highest electron density, which could be the oxygen atoms of the methoxy or carboxyl groups. acs.org Furthermore, these methods can calculate the activation energy barriers for potential reactions, such as decomposition or enzymatic transformation, helping to predict which reactions are most likely to occur. acs.org

Table 3: Application of Quantum Chemical Methods to this compound

Quantum Method Predicted Property Significance for this compound
Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) Molecular Geometry Predicts the most stable 3D conformation. nih.gov
HOMO/LUMO Energies Determines sites prone to electrophilic/nucleophilic attack and overall reactivity. nih.gov
Electrostatic Potential Map Visualizes electron-rich and electron-poor regions, indicating sites for interaction. academicjournals.org
Reaction Energy Profiles Calculates energy barriers for metabolic reactions (e.g., hydroxylation), predicting the most favorable pathways. acs.org
High-Level Ab Initio (e.g., G4) Enthalpy of Formation Provides accurate thermodynamic data on the molecule's stability. swarthmore.edu

Chemoinformatics Applications in Compound Library Design and Property Prediction

Chemoinformatics applies informatics methods to solve chemical problems, playing a crucial role in modern drug discovery and materials science. eujournal.org Its applications include the design of compound libraries, the prediction of physicochemical and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and the development of Quantitative Structure-Activity Relationship (QSAR) models. eujournal.orgresearchgate.net

For this compound, chemoinformatics tools can rapidly predict a range of important properties based solely on its molecular structure. termedia.pl Web-based servers and software can calculate descriptors such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. researchgate.net These descriptors are used to assess the compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five, which helps to predict oral bioavailability. rroij.com

Furthermore, chemoinformatics models can predict potential toxicity, such as mutagenicity or hepatotoxicity, by comparing the compound's structural fragments to databases of known toxicophores. termedia.pl In the context of compound library design, derivatives of this compound could be virtually generated by adding or modifying functional groups. Chemoinformatics tools can then be used to screen this virtual library, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing based on predicted activity and favorable ADMET properties. dokumen.pub This in silico screening process significantly reduces the time and cost associated with identifying new lead compounds. eujournal.org

Table 4: Predicted Physicochemical Properties of this compound Data predicted by computational models, sourced from PubChem.

Property Predicted Value Chemoinformatic Significance
Molecular Formula C6H12O3 Basic structural information. uni.lu
Molecular Weight 132.16 g/mol Influences absorption and distribution; within Lipinski's rule (<500). rroij.comuni.lu
XlogP3 0.4 Predicts lipophilicity and membrane permeability; within Lipinski's rule (≤5). rroij.comuni.lu
Hydrogen Bond Donor Count 1 Influences binding and solubility; within Lipinski's rule (≤5). rroij.comuni.lu
Hydrogen Bond Acceptor Count 3 Influences binding and solubility; within Lipinski's rule (≤10). rroij.comuni.lu
Rotatable Bond Count 4 Relates to conformational flexibility. uni.lu
Topological Polar Surface Area (TPSA) 55.8 Ų Predicts cell permeability. uni.lu

Based on a thorough review of available scientific literature, there is no specific research data available for the compound “this compound” corresponding to the detailed outline requested. The biological activities and mechanistic investigations specified in the prompt have not been documented for this particular chemical compound in the accessible scientific domain.

Therefore, it is not possible to generate an article with the requested content, including data tables and detailed research findings, as this information does not exist in the current body of scientific research. Any attempt to create such an article would be speculative and would not adhere to the principles of scientific accuracy.

Biological Activity and Mechanistic Investigations in Experimental Models

Receptor Binding and Signaling Pathway Modulation

Inhibition of Matrix Metalloprotease-12 (MMP-12) in animal models of inflammation

Currently, there is no publicly available scientific literature detailing the inhibition of Matrix Metalloprotease-12 (MMP-12) by 4-Methoxy-3-methylbutanoic acid in animal models of inflammation. Extensive searches of chemical and biological databases did not yield any studies investigating the direct effects of this specific compound on MMP-12 activity.

Research into MMP-12 inhibitors often focuses on more complex molecules designed to fit into the active site of the enzyme. While various compounds are being investigated for their potential to treat inflammatory diseases by targeting MMP-12, this compound has not been identified as a candidate in the available research.

Role in Flavor Chemistry and Sensory Perception

The role of this compound in flavor chemistry and sensory perception is not well-documented in current scientific literature. While related compounds, such as various esters of butanoic acid and other methoxy-containing molecules, are known to be important contributors to the aroma of a wide range of food products, specific information regarding this compound is scarce.

Contribution to Aroma Profiles in Food Matrices

There is a lack of specific data identifying this compound as a contributor to the aroma profiles of specific food matrices. Flavor research often identifies numerous volatile and semi-volatile compounds that collectively create the characteristic scent of a food item. While compounds with similar structural features, such as 3-methylbutanoic acid (isovaleric acid), are recognized for their cheesy or sweaty aromas and are found in products like cheese and beer, the sensory contribution of the methoxy (B1213986) group at the 4th position and the methyl group at the 3rd position of the butanoic acid backbone in the specific compound of interest has not been characterized.

Identification as Key Aroma Compounds and Precursors

Currently, this compound has not been identified as a key aroma compound in any food or beverage. The process of identifying key aroma compounds involves techniques such as gas chromatography-olfactometry (GC-O) and the determination of odor activity values (OAVs), which compare the concentration of a compound to its odor threshold. Such studies have not reported this compound as a significant odorant.

Furthermore, there is no available research on the specific precursors of this compound in food systems. The formation of flavor compounds can occur through various pathways, including enzymatic reactions, microbial metabolism, and chemical reactions during processing and storage. However, the pathways leading to the potential formation of this compound have not been elucidated.

Future Research on this compound: Charting a Course for Discovery

The scientific community is poised to delve deeper into the intricacies of this compound, a unique methylated short-chain fatty acid. Future research is steering towards more sustainable production methods, a thorough understanding of its biological significance, and the development of sophisticated analytical and computational tools to unlock its full potential. These endeavors promise to illuminate its role in various biological systems and pave the way for novel applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.